N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, a piperazine ring, and a pyrazine ring, all connected through a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various substitution reactions can introduce the fluorophenyl group.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling with Pyrazine: The pyrazine ring can be introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl-Acetamide Linkage: The final step involves coupling the fluorophenyl, piperazine, and pyrazine intermediates through a sulfanyl-acetamide linkage, often using thiol reagents and acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- N-(4-bromophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- N-(4-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide lies in its specific substitution pattern and the presence of the fluorophenyl group, which may impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-5-3-2-4-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCGVQONQSJCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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